2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a methyl group and an azetidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.
Industrial Production Methods
Industrial production of this compound may involve similar continuous flow methods due to their efficiency and reduced environmental impact. The use of heterogeneous catalysis and green chemistry principles ensures that the process is both economically and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure high yields and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(3-methylazetidin-3-yl)oxy]pyridine
- 2-Methyl-4-[(3-methylazetidin-3-yl)oxy]pyridine
Uniqueness
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-5-10(3-4-13-9)6-14-11(2)7-12-8-11/h3-5,12H,6-8H2,1-2H3 |
InChI Key |
UOFJZOZVMNOMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)COC2(CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.